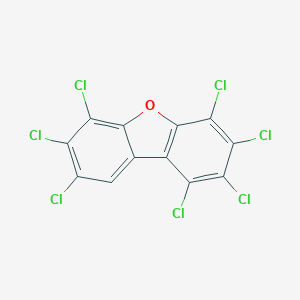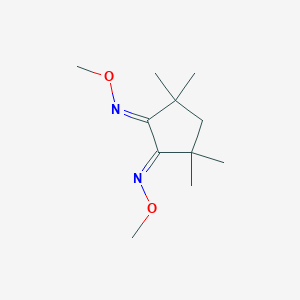
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-, commonly known as CDTM, is a versatile organic compound that has been widely used in scientific research applications. CDTM is a bis(o-methyloxime) derivative of cyclopentane-1,2-dione, which is a cyclic diketone. The compound has a molecular formula of C14H28N2O4 and a molecular weight of 288.39 g/mol.
Wirkmechanismus
The mechanism of action of CDTM is based on its ability to form stable complexes with metal ions. The compound has a bidentate ligand that can coordinate with metal ions through its two oxygen atoms. The metal complexes formed by CDTM can exhibit various biological activities depending on the nature of the metal ion and the ligand environment.
Biochemical and Physiological Effects:
CDTM has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CDTM has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
CDTM has several advantages for lab experiments. The compound is stable and easy to handle, and it can form stable complexes with metal ions. CDTM can be used for the determination of metal ions in various samples, and it can also be used in the synthesis of metal complexes for catalytic and biological applications. However, CDTM has some limitations for lab experiments. The compound is relatively expensive, and its synthesis requires specialized knowledge and equipment.
Zukünftige Richtungen
CDTM has several potential future directions for scientific research. The compound can be used in the synthesis of metal complexes for various applications, including catalysis, drug delivery, and imaging. CDTM can also be used in the development of new antimicrobial and anticancer agents. The compound can be modified to improve its properties, such as its stability, selectivity, and toxicity. Further research is needed to explore the full potential of CDTM in various scientific fields.
Conclusion:
CDTM is a versatile organic compound that has been widely used in scientific research applications. The compound can form stable complexes with metal ions and has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities. CDTM has several potential future directions for scientific research, including the development of new antimicrobial and anticancer agents and the synthesis of metal complexes for various applications.
Synthesemethoden
CDTM can be synthesized by reacting cyclopentane-1,2-dione with hydroxylamine-O-sulfonic acid and sodium acetate in the presence of acetic acid. The reaction mixture is then treated with methyl hydroxylamine hydrochloride to yield the bis(o-methyloxime) derivative of cyclopentane-1,2-dione. The reaction mechanism involves the formation of a cyclic intermediate followed by the addition of the hydroxylamine-O-sulfonic acid to the diketone.
Wissenschaftliche Forschungsanwendungen
CDTM has been widely used in scientific research applications due to its ability to form stable complexes with metal ions. The compound has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities.
Eigenschaften
CAS-Nummer |
140210-44-2 |
|---|---|
Produktname |
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)- |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
InChI-Schlüssel |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
Isomerische SMILES |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Kanonische SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




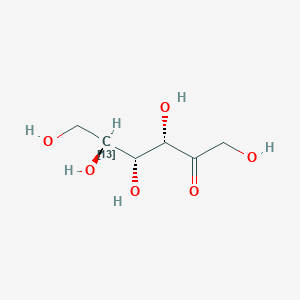
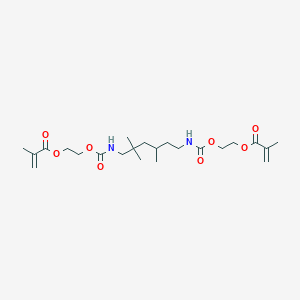
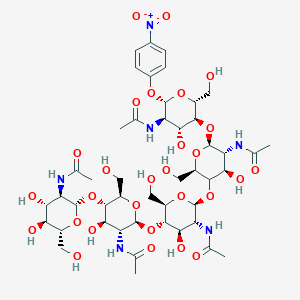
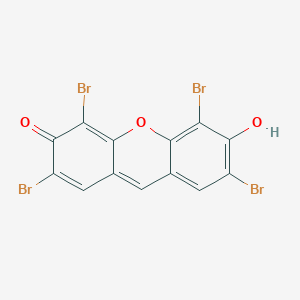

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
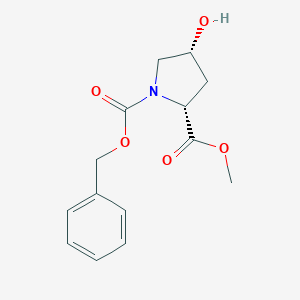

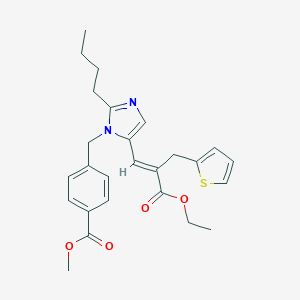
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)


